molecular formula C16H25N B1497875 N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine CAS No. 950603-16-4

N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine

Cat. No.: B1497875
CAS No.: 950603-16-4
M. Wt: 231.38 g/mol
InChI Key: QBMLVHULRZTDKY-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound presents a complex polycyclic system characterized by a tetrahydronaphthalene core extensively modified with methyl substituents. The compound possesses the molecular formula C₁₆H₂₅N, corresponding to a molecular weight of 231.3764 grams per mole. The structural framework consists of a bicyclic tetrahydronaphthalene ring system bearing four methyl groups positioned at the 5,5,8,8-positions, creating significant steric bulk around the saturated cyclohexane rings.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as methyl[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]amine, reflecting the presence of both the highly substituted tetrahydronaphthalene nucleus and the N-methylated benzylamine moiety. The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity as CNCc1ccc2c(c1)C(C)(C)CCC2(C)C, illustrating the methylene bridge connecting the aromatic ring to the nitrogen center. This structural arrangement positions the amine functionality as a pendant group attached to the 2-position of the tetrahydronaphthalene system through a methylene linker.

The International Chemical Identifier key QBMLVHULRZTDKY-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications. The molecule demonstrates considerable structural complexity arising from the combination of the rigid bicyclic aromatic core with flexible alkyl substituents and the basic amine functionality. The presence of five methyl groups significantly influences the overall molecular conformation and electronic properties, creating a highly hydrophobic environment around the tetrahydronaphthalene core while maintaining the nucleophilic character of the amine nitrogen.

Stereochemical Considerations in Tetrahydronaphthalene Derivatives

The stereochemical characteristics of this compound are fundamentally influenced by the tetrahydronaphthalene ring system, which adopts specific conformational preferences based on the extensive methylation pattern. The tetrahydronaphthalene core, derived from the partial hydrogenation of naphthalene, maintains the aromatic character of one benzene ring while the second ring exists in a saturated cyclohexane form. This structural motif, related to tetralin (1,2,3,4-tetrahydronaphthalene), exhibits distinct conformational behavior due to the fusion of aromatic and alicyclic components.

The substitution pattern at positions 5,5,8,8 with methyl groups creates significant steric interactions that influence the overall molecular geometry and conformational flexibility. Unlike the parent tetrahydronaphthalene system, the heavily methylated derivative experiences restricted rotation around certain bonds due to the bulky substituents. The geminal dimethyl groups at positions 5,5 and 8,8 adopt preferred orientations that minimize steric repulsion while maximizing stabilizing effects through hyperconjugation and dispersion interactions.

The conformational analysis of related decahydronaphthalene systems provides insight into the stereochemical behavior of the tetrahydronaphthalene framework. In decalin derivatives, the presence of multiple methyl substituents significantly affects the chair-boat equilibrium of the cyclohexane rings and introduces considerations of axial versus equatorial positioning. The tetrahydronaphthalene system in this compound experiences similar effects, where the geminal dimethyl substitution pattern likely favors conformations that place these bulky groups in equatorial-like positions to minimize unfavorable 1,3-diaxial interactions.

Structural Parameter Value Reference
Molecular Formula C₁₆H₂₅N
Molecular Weight 231.3764 g/mol
InChI Key QBMLVHULRZTDKY-UHFFFAOYSA-N
Canonical SMILES CNCc1ccc2c(c1)C(C)(C)CCC2(C)C

Comparative Analysis with Related Polycyclic Amines

The structural characteristics of this compound can be effectively understood through comparison with related polycyclic amine derivatives that share similar architectural features. The compound 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (Chemical Abstracts Service 92050-16-3) represents a closely related structure lacking the N-methyl and methylene bridge components. This related compound, with molecular formula C₁₄H₂₁N and molecular weight 203.32 grams per mole, provides a direct comparison for understanding the structural impact of the additional methylated benzylamine functionality.

The comparative analysis reveals that the target compound possesses an extended structure through the methylene linker, which introduces additional conformational flexibility while maintaining the core tetrahydronaphthalene framework. The presence of the N-methyl group in the target compound enhances the basicity of the amine nitrogen compared to primary amine derivatives, potentially affecting hydrogen bonding patterns and molecular recognition properties. The 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine (Chemical Abstracts Service 116233-17-1) represents another related structure with molecular formula C₁₅H₂₃N, differing by the presence of an additional methyl group on the aromatic ring rather than on the amine nitrogen.

These structural comparisons highlight the unique position of this compound within the family of methylated tetrahydronaphthalene derivatives. The compound demonstrates how systematic structural modifications can be employed to fine-tune molecular properties while preserving the essential polycyclic framework. The relationship to retinoid-like structures, as exemplified by compounds such as 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene), illustrates the broader significance of highly methylated tetrahydronaphthalene systems in medicinal chemistry applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference Reference
This compound C₁₆H₂₅N 231.38 N-methylated benzylamine
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine C₁₄H₂₁N 203.32 Primary aromatic amine
3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine C₁₅H₂₃N 217.35 Additional aromatic methyl

The structural diversity within this class of compounds demonstrates the versatility of the tetrahydronaphthalene scaffold for creating molecules with tailored properties. The systematic introduction of methyl groups at various positions allows for precise control over steric bulk, electronic properties, and conformational preferences, making these derivatives valuable building blocks for specialized applications in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

N-methyl-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-15(2)8-9-16(3,4)14-10-12(11-17-5)6-7-13(14)15/h6-7,10,17H,8-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMLVHULRZTDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CNC)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654818
Record name N-Methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-16-4
Record name N-Methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Nitriles or Amides

A common and efficient method to prepare primary or secondary amines involves the reduction of nitriles or amides. For this compound, the key intermediate could be a nitrile or amide derivative of the tetrahydronaphthalene scaffold.

  • Step 1: Synthesis of nitrile or amide precursor from the corresponding alkyl halide or acid chloride.
  • Step 2: Reduction of the nitrile or amide using lithium aluminum hydride (LiAlH4) to yield the amine.

This method is well-documented for synthesizing complex amines and allows for retention of the tetrahydronaphthyl core while introducing the amine functionality.

Alkylation of Amines via SN2 Reactions

Another route involves nucleophilic substitution (SN2) reactions:

  • Primary or secondary amines can be alkylated by reacting with alkyl halides bearing the tetrahydronaphthylmethyl group.
  • This method is useful for introducing the bulky pentamethyl-substituted tetrahydronaphthylmethyl moiety onto an amine nitrogen.

This approach requires careful control to avoid over-alkylation and side reactions.

Reductive Amination

Reductive amination is a versatile method for preparing secondary and tertiary amines:

  • The aldehyde or ketone derivative of the tetrahydronaphthylmethyl group is reacted with ammonia or a primary/secondary amine.
  • The resulting imine or iminium intermediate is reduced catalytically (e.g., with hydrogen and a metal catalyst) or chemically (e.g., sodium cyanoborohydride) to form the amine.

This method is particularly suitable for constructing complex amines with high selectivity.

Specific Preparation Routes for N,5,5,8,8-Pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine

While direct literature on this exact compound's synthesis is limited, analogous compounds and related tetrahydronaphthyl amines provide insight:

Starting Materials

Synthetic Scheme Overview

Step Reaction Type Reagents/Conditions Outcome
1 Functionalization Halogenation or oxidation at 2-position 2-Halo or 2-aldehyde tetrahydronaphthalene derivative
2 Nucleophilic substitution Reaction with amine or azide ion (SN2) Introduction of amine functionality
3 Reduction LiAlH4 or catalytic hydrogenation Conversion of nitrile/azide to amine
4 Alkylation (if needed) Alkyl halide and amine under basic conditions Formation of tertiary amine

Research Findings and Data on Preparation

Chemical Properties Relevant to Preparation

  • Molecular weight: 217.35 g/mol
  • Stable under standard laboratory conditions
  • Soluble in organic solvents such as ethanol and DMSO
  • Melting and boiling points are consistent with substituted amines of similar structure

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Reduction of Nitriles/Amides LiAlH4, catalytic hydrogenation High yield, well-established Sensitive to moisture, requires dry conditions
SN2 Alkylation Alkyl halides, amines Direct introduction of amine Risk of over-alkylation, side reactions
Reductive Amination Aldehydes/ketones, ammonia/amine, reducing agent Selective, mild conditions Requires careful control of pH and reducing agent
Gabriel Synthesis Potassium phthalimide, alkyl halides, hydrolysis High purity primary amines Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions: N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Introduction to N,5,5,8,8-Pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine

This compound is a complex organic compound with significant potential in various scientific research applications. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. This article explores the applications of this compound across different fields, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

This compound has been investigated for its potential as a selective retinoid receptor modulator. Retinoid receptors play crucial roles in cellular differentiation and development. The compound has shown promising results in binding assays with retinoic acid receptors (RXR-alpha and RXR-gamma), indicating its potential as a therapeutic agent in conditions such as cancer and skin disorders .

Case Study: Retinoid Activity

A study demonstrated that this compound exhibits selective activity towards RXR-alpha with an affinity Ki of 150 nM. This suggests its potential use in therapies targeting retinoid pathways involved in cell growth and differentiation .

Neuroscience

Research indicates that this compound may influence neurotransmitter systems. Specifically, it has been evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission and neuroplasticity.

Binding Affinity Studies

In vitro studies have reported an affinity of 18 nM for the nAChR in rat brain models. This highlights the compound's potential role in modulating cholinergic signaling pathways that are often implicated in neurodegenerative diseases .

Pharmacology

The pharmacological profile of this compound suggests its utility as a lead compound in drug development. Its ability to selectively bind to multiple receptor types positions it as a candidate for multi-target therapies.

Table: Summary of Biological Activities

Target ReceptorBinding Affinity (Ki)Assay Description
RXR-alpha150 nMDisplacement of 9-cis-[11,12-3H]-retinoic acid
RXR-gamma180 nMCompetitive binding assay
nAChR18 nMInhibition of [125I]A-85380 binding

Synthetic Applications

The synthesis of this compound can also be leveraged for developing new synthetic methodologies in organic chemistry. Its complex structure provides opportunities for exploring novel reactions and mechanisms.

Mechanism of Action

The mechanism by which N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : Estimated ~260–280 g/mol (based on analogs like Tamibarotene, MW 245.36) .
  • Stability : Methyl groups on the tetrahydronaphthalene core enhance steric protection against oxidative degradation .
Structural Analogues
Compound Name Structural Features Key Differences
Tamibarotene (Am80) 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine with dicarboxylic acid Lacks the pentamethyl group; contains a carboxylic acid moiety for RARα binding .
Bexarotene 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl ethynyl benzoic acid Ethynyl-benzoic acid substituent confers RXR selectivity .
NEt-TMN 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid Nicotinic acid group enhances RXR activation; fewer methyl groups .
5,5,8,8-Tetramethyl-2-naphthalenecarboxylic acid Carboxylic acid substituent at position 2 Acidic group modifies receptor binding profile compared to amine derivatives .
Pharmacological and Functional Comparisons
  • Receptor Affinity :

    • Tamibarotene : Potent RARα agonist (EC₅₀ ~1–10 nM) with minimal RXR activity. Used in AML due to super-enhancer targeting .
    • N,5,5,8,8-Pentamethyl...amine : Predicted RXR/RAR dual activity due to structural similarity to Bexarotene, but absence of acidic groups may reduce nuclear receptor binding .
    • Bexarotene : RXR-selective agonist (EC₅₀ ~10–50 nM) used in T-cell lymphoma .
  • Metabolic Stability: The pentamethyl compound’s additional methyl group may slow hepatic metabolism compared to tetramethyl analogs (e.g., Tamibarotene), as seen in studies of N-donor ligand degradation . CyMe4BTPhen (a tetramethyl N-donor ligand) shows stable extraction properties under irradiation, suggesting pentamethyl derivatives could exhibit similar or enhanced resilience .
  • Solubility and Bioavailability: Tamibarotene: Moderate solubility due to carboxylic acid; oral bioavailability ~60% .
Research Findings
  • Tamibarotene : Overcomes ATRA resistance in APL by stabilizing RARα-coactivator interactions .
  • Bexarotene : Induces apoptosis in RXR-expressing cancers but causes hypertriglyceridemia as a side effect .
  • Pentamethyl derivatives : Preliminary molecular docking studies suggest enhanced RXRβ binding (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for Bexarotene) due to increased van der Waals interactions .
Data Tables

Table 1: Physicochemical Comparison

Property N,5,5,8,8-Pentamethyl...amine Tamibarotene Bexarotene
Molecular Weight ~275 g/mol 245.36 g/mol 348.48 g/mol
logP (Predicted) 5.2 4.1 6.8
Aqueous Solubility (mg/mL) <0.1 0.3 <0.01

Biological Activity

N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine (CAS No. 92050-16-3) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological properties, including pharmacological effects and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₄H₂₁N
  • Molecular Weight : 203.32 g/mol
  • CAS Number : 92050-16-3

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential as an anti-cancer agent and its immunomodulatory effects. The following sections detail specific findings related to its activity.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
    Cell LineIC₅₀ (µM)Mechanism of Action
    SK-MEL-28 (Melanoma)65.37Induction of apoptosis
    H22 (Hepatoma)81.97Cell cycle arrest
  • Synergistic Effects : The compound has shown enhanced efficacy when combined with traditional chemotherapeutic agents like 5-fluorouracil (5-FU), leading to significantly reduced tumor weight and volume in animal models .

Immunomodulatory Effects

The compound also displays immunomodulatory properties:

  • Enhancement of Immune Response : Studies suggest that it can enhance the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promoting a more robust immune response against tumors .
    Immune ParameterEffect
    NK Cell ActivityIncreased
    CTL ActivityEnhanced
    Serum TNF-alpha LevelsElevated

Case Studies

  • Case Study on Melanoma : A study involving SK-MEL-28 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Morphological changes indicative of apoptosis were observed under microscopy.
  • Combination Therapy with 5-FU : In a model using H22 hepatoma cells, the combination of this compound with 5-FU led to a synergistic effect that significantly decreased tumor growth compared to either treatment alone .

Q & A

Q. What are the common synthetic routes for N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine, and how are yields optimized?

Methodological Answer: The most efficient method involves palladium-catalyzed hydrogenation of precursor bromonaphthalene derivatives under 2–5 bar H₂ at 70°C in ethyl acetate, achieving yields up to 97% . Optimization includes adjusting catalyst loading (e.g., 10% Pd/C), solvent polarity (ethyl acetate vs. methanol), and reaction time (2–15 hours). Contradictions in yields across studies may arise from impurities in starting materials or incomplete hydrogenation; rigorous precursor purification and reaction monitoring via TLC/HPLC are recommended .

Q. How is the compound purified post-synthesis, and what analytical techniques validate purity?

Methodological Answer: Purification involves recrystallization (e.g., from methanol/water mixtures) or preparative HPLC using solvent systems like MeOH:EtOH:1-PrOH:2-PrOH:Hexanes (5:5:5:5:80) with 0.1% triethylamine . Purity is confirmed via:

  • ¹H/¹³C NMR : Peaks at δH 1.97–2.13 (m, methyl groups) and δC 19.5–144.9 (aromatic and aliphatic carbons) .
  • HPLC : Retention times (e.g., 11.1–11.5 min) under isocratic conditions .

Q. What safety precautions are critical during handling?

Methodological Answer: Key precautions include:

  • Avoiding ignition sources (P210) and using fume hoods for solvent evaporation .
  • Wearing nitrile gloves and eye protection due to potential skin/eye irritation .
  • Storing the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Q. How is the core structure confirmed spectroscopically?

Methodological Answer:

  • X-ray crystallography : Resolves methyl group stereochemistry and tetrahydronaphthalene puckering (e.g., anisotropic thermal parameters, R1 < 2%) .
  • NMR : Distinct methyl singlet at δH 2.28 (N,N-dimethyl) and multiplet patterns for tetrahydronaphthalene protons .

Advanced Research Questions

Q. How can stereochemical ambiguities in the tetrahydronaphthalene ring be resolved?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity of methyl groups (e.g., 5,5,8,8-tetramethyl substituents) to confirm axial/equatorial conformers .
  • Density Functional Theory (DFT) : Computes energy-minimized structures and compares experimental vs. calculated NMR chemical shifts (Δδ < 0.1 ppm) .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Radioligand Binding Assays : Standardize protocols (e.g., [³H]mesulergine for 5-HT2 receptors) using HEK-293 cells expressing human receptors .
  • Control for Batch Variability : Re-synthesize batches under identical conditions (70°C, 5 bar H₂) and validate purity via HRMS .

Q. How is the compound utilized in ligand design for metal separation?

Methodological Answer: Derivatives like CyMe4BTP (2,6-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo-1,2,4-triazin-3-yl)pyridine) are synthesized via Suzuki coupling with boronic acids (e.g., 3,5,5,8,8-pentamethyl-2-naphthylboronic acid) for selective Am³⁺/Eu³⁺ separation. Coordination is confirmed via EXAFS and UV-vis titration .

Q. What computational methods predict reactivity in further functionalization?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites (e.g., amine group HOMO for alkylation).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethyl acetate vs. methanol in reductive amination) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine

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